![molecular formula C19H22N8O3S B11181507 N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide](/img/structure/B11181507.png)
N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide
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Overview
Description
N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE is a complex organic compound that features a combination of several functional groups, including an amino group, a piperazine ring, a pyridine ring, a triazole ring, and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Pyridine Ring: The pyridine ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction, typically using methanesulfonyl chloride and a base.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under specific conditions:
Conditions | Reagents | Products | Mechanism |
---|---|---|---|
Acidic (HCl, 1–2 M) | H₃O⁺, heat | Methanesulfonic acid + aryl amine derivative | Acid-catalyzed cleavage of S–N bond |
Basic (NaOH, 1–2 M) | OH⁻, 80–100°C | Sulfonate salt + ammonia derivative | Base-mediated nucleophilic attack |
Under alkaline conditions, degradation of the piperazine ring may occur concurrently, leading to fragmentation products.
Nucleophilic Substitution Reactions
The sulfonamide and triazole-associated amino groups participate in substitution reactions:
Site | Reagents | Products | Key Conditions |
---|---|---|---|
Sulfonamide S–N bond | Alkyl/aryl halides (R–X) | N-alkyl/aryl sulfonamide derivatives | DMF, K₂CO₃, 60–80°C |
5-Amino triazole group | Acetyl chloride | N-acetylated triazole derivative | CH₂Cl₂, Et₃N, 0°C → RT |
The piperazine nitrogen atoms also react with electrophiles like methyl iodide to form quaternary ammonium salts.
Coupling Reactions and Cross-Coupling Methods
Pd-mediated cross-coupling enables structural diversification:
Reaction Type | Catalyst System | Substrates | Yield |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Aryl boronic acids | 60–75% |
Reductive amination | NaBH₃CN, MeOH | Aldehydes/ketones | 50–68% |
These reactions modify the aryl or piperazine components, enhancing pharmacological profiles .
Functional Group Modifications
Strategic modifications target reactive sites:
Functional Group | Modification | Reagents | Applications |
---|---|---|---|
Piperazine carbonyl | Grignard addition | RMgX (R = alkyl/aryl) | Side-chain elongation |
Triazole ring | Huisgen cycloaddition | Alkynes, Cu(I) catalyst | Bicyclic triazole formation |
Salt Formation and Acid-Base Reactions
Acid addition salts improve solubility and stability:
Acid | Salt Form | Solubility (H₂O) | Stability |
---|---|---|---|
Hydrochloric acid | Hydrochloride | 25 mg/mL | Stable at pH 2–4 |
Trifluoroacetic acid | Trifluoroacetate | 45 mg/mL | Hygroscopic |
Stability and Degradation Pathways
pH and temperature critically influence stability:
Condition | Observation | Degradation Products |
---|---|---|
pH < 3 | Stable for >24 hrs (sulfonamide intact) | None detected |
pH > 10 | Complete decomposition in 6 hrs | Fragmented amines, sulfonate species |
100°C, dry | Partial decomposition (5% loss in 1 hr) | Oxidized piperazine derivatives |
This compound’s reactivity profile underscores its versatility as a scaffold for medicinal chemistry. Future studies should explore enantioselective modifications and catalytic asymmetric synthesis to optimize its therapeutic potential.
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives related to this compound exhibit antifungal properties. For instance, studies involving pyridine-sulfonamide derivatives have shown efficacy against various Candida species, outperforming traditional antifungal agents like fluconazole with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This suggests that the compound could be further explored for its antifungal potential.
Anticancer Properties
The compound's structural components hint at possible anticancer activity. Similar compounds have been investigated for their ability to inhibit cancer cell growth. For example, N-Aryl derivatives have shown significant growth inhibition against various cancer cell lines . The mechanism often involves targeting specific pathways associated with tumor growth and survival.
Antimalarial Activity
In silico studies and subsequent synthesis of triazolo-pyridine sulfonamides have demonstrated promising antimalarial activity against Plasmodium falciparum. Compounds from similar classes exhibited IC50 values in the low micromolar range, indicating their potential as lead compounds for antimalarial drug development .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of compounds related to N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide:
Study | Focus | Findings |
---|---|---|
PMC6150321 | Antifungal Activity | Compounds showed greater efficacy against Candida species compared to fluconazole |
PMC7582516 | Antimalarial Activity | New triazolo-pyridine sulfonamides displayed significant activity against Plasmodium falciparum |
ACS Omega | Anticancer Studies | Certain derivatives exhibited high growth inhibition percentages against various cancer cell lines |
Mechanism of Action
The mechanism of action of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but lack the triazole and piperazine rings.
Imidazo[1,2-a]pyridines: These compounds contain a fused imidazole and pyridine ring system but differ in their overall structure and functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole and pyrimidine ring system and are studied for their kinase inhibitory activity.
Biological Activity
N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes a triazole ring, piperazine moiety, and methanesulfonamide group. Its molecular formula is C22H24N6O3S, and it possesses multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects by:
- Inhibiting Enzymatic Activity : The compound can inhibit specific enzymes involved in disease pathways, thereby modulating biological responses.
- Binding to Receptors : It may interact with cellular receptors, influencing signaling pathways that are critical for cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound's mechanism in cancer cells involves the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported the following minimum inhibitory concentrations (MIC) against various pathogens:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 31.25 | |
Escherichia coli | 62.50 | |
Candida albicans | 15.63 |
These results suggest that the compound could be further developed as an antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their anticancer activities. The most active derivatives showed enhanced potency compared to standard chemotherapy agents like doxorubicin .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the triazole ring significantly impacted biological activity. For instance, substituents on the piperazine moiety were found to enhance binding affinity to target receptors .
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could significantly reduce tumor growth in animal models, supporting its potential as a therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C19H22N8O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-[5-amino-4-(4-pyridin-2-ylpiperazine-1-carbonyl)triazol-1-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H22N8O3S/c1-31(29,30)23-14-5-7-15(8-6-14)27-18(20)17(22-24-27)19(28)26-12-10-25(11-13-26)16-4-2-3-9-21-16/h2-9,23H,10-13,20H2,1H3 |
InChI Key |
GIQKNRONQDUGHE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)N |
Origin of Product |
United States |
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